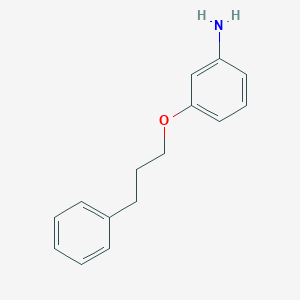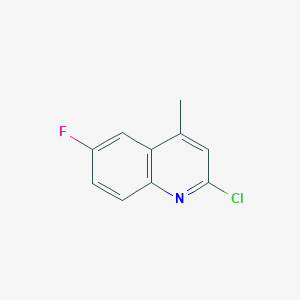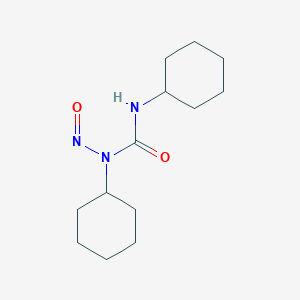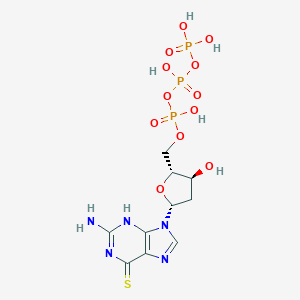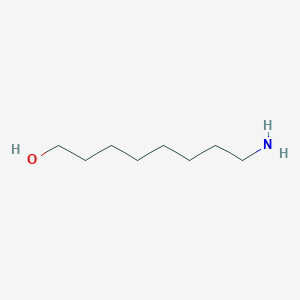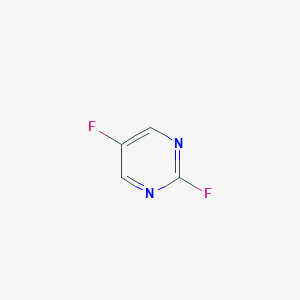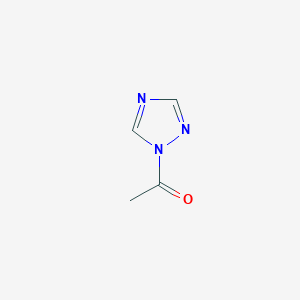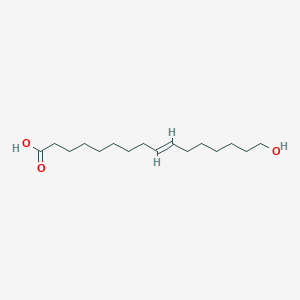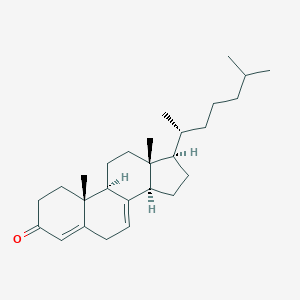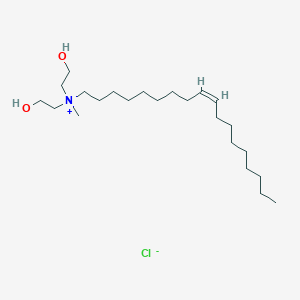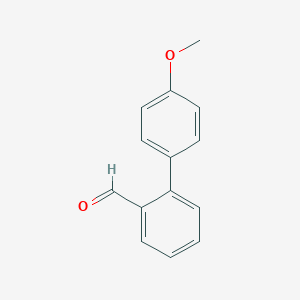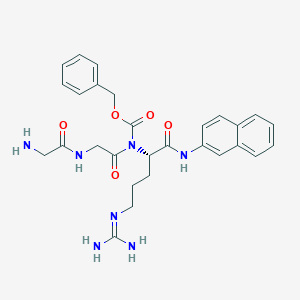
4-Nitrobutyramide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitro compounds is a topic of interest in the field of organic chemistry due to their potential pharmacological applications. Paper describes the synthesis of 4-nitrosophenyl-1,4-dihydropyridines using the classical Hantzsch 1,4-dihydropyridine synthesis. This process involves the reduction of nitro compounds to hydroxylamines and subsequent oxidation to nitroso derivatives. Although this paper does not directly address 4-nitrobutyramide, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nitro compounds is characterized by the presence of a nitro group (-NO2) attached to a carbon chain. In the case of 4-nitrobutyramide, this would involve a four-carbon chain with a nitro group attached to the terminal carbon. The papers provided do not specifically analyze the molecular structure of 4-nitrobutyramide, but they do discuss the structures of related nitro compounds, which can provide insights into the reactivity and properties of the nitro group in various chemical contexts .
Chemical Reactions Analysis
Nitro compounds are known to undergo a variety of chemical reactions, including reductions, cycloadditions, and condensations. Paper discusses the synthesis of 4-nitropyrazolidines through a 1,3-dipolar cycloaddition, which is a reaction that could be relevant to the chemistry of 4-nitrobutyramide. Paper describes the synthesis of multisubstituted 4-nitrobuta-1,3-dien-1-amines and their application in cyclocondensation reactions, indicating the versatility of nitro compounds in forming cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds are influenced by the presence of the nitro group, which is electron-withdrawing and can affect the compound's acidity, reactivity, and stability. The papers provided do not offer specific data on the physical and chemical properties of 4-nitrobutyramide, but they do provide examples of how the nitro group interacts in various chemical environments, which can be extrapolated to understand the properties of 4-nitrobutyramide .
Applications De Recherche Scientifique
-
Plasmon-Driven Catalytic Reaction (PDCR)
- Field : Photocatalysis
- Application : 4-NBT is used in the study of PDCR, a part of photocatalysis that has attracted immense attention .
- Method : The PDCR efficiency of photo-reducing 4-NBT dry film to p,p′-dimercaptoazobenzene (DMAB) in ambient conditions has been studied using Ag nanodiscs (NDs) and Ag nanoparticles (NPs) as catalysts .
- Results : The result is direct evidence that the PDCR efficiency has a positive correlation with plasmon-induced electromagnetic field intensity .
-
Biomedical Applications
- Field : Biomedical Science
- Application : Nitric Oxide (NO) releasing polymers, based on S-nitrosothiols and diazeniumdiolates, are used for improved hemocompatibility applications .
- Method : Various NO delivery vehicles have been developed to improve NO’s therapeutic potential .
- Results : The materials developed have shown promising results in in vitro and in vivo testing to evaluate the hemocompatibility and/or antibacterial properties .
-
Nanomaterial-based Antimicrobial Strategies
- Field : Nanotechnology and Microbiology
- Application : The dramatic increase of microbial resistances against conventional available antibiotics is a huge challenge to the effective treatment of infectious disease. Nanomaterial-based antimicrobial strategies have emerged as novel and promising tools to combat lethal bacteria .
- Method : These nanosystems can effectively accumulate at the infectious sites, achieve multifunctional synergistic antibacterial efficacy, and provide controlled release of antibiotics in response to endogenous or exogenous stimulus .
- Results : This approach provides crucial insights into the recent progress and remaining limitations of various antimicrobial nanotherapeutic strategies .
-
Biochar Application
- Field : Environmental Science
- Application : Biochar (BC) application to soils is of growing interest as a strategy to improve soil fertility and mitigate climate change .
- Method : BC additions increased the sorption of nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil .
- Results : The materials developed have shown promising results in in vitro and in vivo testing to evaluate the hemocompatibility and/or antibacterial properties .
-
Chemical Synthesis
-
Nanomaterial-based Antimicrobial Strategies
- Field : Nanotechnology and Microbiology
- Application : The dramatic increase of microbial resistances against conventional available antibiotics is a huge challenge to the effective treatment of infectious disease. Nanomaterial-based antimicrobial strategies have emerged as novel and promising tools to combat lethal bacteria .
- Method : These nanosystems can effectively accumulate at the infectious sites, achieve multifunctional synergistic antibacterial efficacy, and provide controlled release of antibiotics in response to endogenous or exogenous stimulus .
- Results : This approach provides crucial insights into the recent progress and remaining limitations of various antimicrobial nanotherapeutic strategies .
-
Biochar Application
- Field : Environmental Science
- Application : Biochar (BC) application to soils is of growing interest as a strategy to improve soil fertility and mitigate climate change .
- Method : BC additions increased the sorption of nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil .
- Results : The materials developed have shown promising results in in vitro and in vivo testing to evaluate the hemocompatibility and/or antibacterial properties .
-
Chemical Synthesis
Propriétés
IUPAC Name |
4-nitrobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXOQIPLRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165709 | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobutanamide | |
CAS RN |
15473-27-5 | |
| Record name | 4-Nitrobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15473-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRAMIDE, 4-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


